N-(5-bromopyridin-2-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
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Overview
Description
N-(5-bromopyridin-2-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide is a complex organic compound that features a bromopyridine moiety and a tetrafluoromethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide typically involves the reaction of 5-bromopyridine-2-amine with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be employed in biological research to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The tetrafluoromethoxybenzamide group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyridin-2-yl)-2-bromoacetamide: This compound has a similar bromopyridine moiety but differs in the acetamide group.
(5-bromopyridin-2-yl)methanol: This compound features a bromopyridine moiety with a methanol group instead of the tetrafluoromethoxybenzamide group.
Uniqueness
N-(5-bromopyridin-2-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide is unique due to the presence of both the bromopyridine and tetrafluoromethoxybenzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF4N2O2/c1-22-12-10(17)8(15)7(9(16)11(12)18)13(21)20-6-3-2-5(14)4-19-6/h2-4H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSXJRLLYPKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=NC=C(C=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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